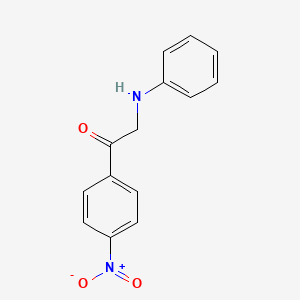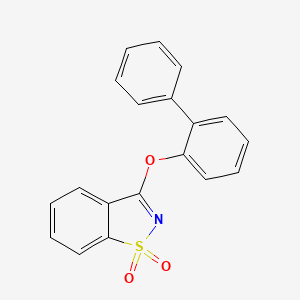
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide, also known as CBDMs, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
Scientific Research Applications
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have anti-tumor effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may also inhibit the activity of proteins involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to have various biochemical and physiological effects. Studies have suggested that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may induce oxidative stress in cancer cells, leading to cell death. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may also inhibit the activity of proteins involved in the regulation of angiogenesis, leading to the inhibition of tumor growth. In addition, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in high purity. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide are also stable under normal laboratory conditions and can be stored for long periods. However, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have some limitations for lab experiments. They are insoluble in water, which can make it difficult to administer them to cells in culture. In addition, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit their use in certain experiments.
Future Directions
There are several future directions for the research on N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide. One direction is to investigate the potential of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide as a therapeutic agent in the treatment of cancer and other diseases. Another direction is to study the mechanism of action of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide in more detail to understand how they exert their pharmacological effects. In addition, future research could focus on developing more efficient synthesis methods for N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide and exploring their potential for use in combination therapy with other drugs.
Conclusion
In conclusion, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide are a promising compound for scientific research due to their potential pharmacological properties. They have shown anti-tumor effects on various cancer cell lines and have several biochemical and physiological effects. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have advantages and limitations for lab experiments, and there are several future directions for research on N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide.
Synthesis Methods
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide can be synthesized using different methods. One of the most common methods is the reaction of 4-chlorobenzylamine with 2,6-dimethylbenzenesulfonyl chloride in the presence of a base. This reaction leads to the formation of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide as a white solid.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-5-4-6-13(2)16(12)18(21(3,19)20)11-14-7-9-15(17)10-8-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYWERUSBQIRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)
![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)


![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)


![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)



![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)